Cas no 1361799-04-3 (4'-Chloro-2,6-dichloro-3'-methyl-biphenyl)

4'-Chloro-2,6-dichloro-3'-methyl-biphenyl Chemical and Physical Properties
Names and Identifiers
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- 4'-Chloro-2,6-dichloro-3'-methyl-biphenyl
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- Inchi: 1S/C13H9Cl3/c1-8-7-9(5-6-10(8)14)13-11(15)3-2-4-12(13)16/h2-7H,1H3
- InChI Key: FVARWPZMVCTNIX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C)C1C(=CC=CC=1Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 221
- Topological Polar Surface Area: 0
- XLogP3: 5.8
4'-Chloro-2,6-dichloro-3'-methyl-biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011004951-500mg |
4'-Chloro-2,6-dichloro-3'-methyl-biphenyl |
1361799-04-3 | 97% | 500mg |
798.70 USD | 2021-07-05 | |
Alichem | A011004951-1g |
4'-Chloro-2,6-dichloro-3'-methyl-biphenyl |
1361799-04-3 | 97% | 1g |
1,534.70 USD | 2021-07-05 | |
Alichem | A011004951-250mg |
4'-Chloro-2,6-dichloro-3'-methyl-biphenyl |
1361799-04-3 | 97% | 250mg |
499.20 USD | 2021-07-05 |
4'-Chloro-2,6-dichloro-3'-methyl-biphenyl Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Additional information on 4'-Chloro-2,6-dichloro-3'-methyl-biphenyl
4'-Chloro-2,6-Dichloro-3'-Methyl-Biphenyl: A Comprehensive Overview
4'-Chloro-2,6-dichloro-3'-methyl-biphenyl, also known by its CAS number 1361799-04-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of chlorine atoms at the 2', 4', and 6' positions, along with a methyl group at the 3' position, imparts distinctive electronic and steric properties to the molecule.
The synthesis of 4'-chloro-2,6-dichloro-3'-methyl-biphenyl typically involves multi-step organic reactions, often utilizing chlorination and alkylation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yields.
The structural uniqueness of this compound makes it an attractive candidate for various applications. In the field of materials science, it has been utilized as a building block for constructing advanced organic semiconductors. Its electron-withdrawing groups enhance charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). Recent studies have demonstrated its potential in improving device performance by optimizing molecular packing and charge mobility.
In medicinal chemistry, 4'-chloro-2,6-dichloro-3'-methyl-biphenyl has shown promise as a lead compound for drug development. Its ability to interact with specific biological targets through π–π stacking and hydrogen bonding has been extensively studied. Researchers have reported its potential as an anti-inflammatory agent and have explored its mechanism of action using computational modeling techniques.
The compound's stability under thermal and photochemical conditions has also been a focus of recent investigations. Studies have revealed that the presence of chlorine atoms enhances thermal stability due to their electron-withdrawing nature, which reduces the likelihood of side reactions during high-temperature processes.
In conclusion, 4'-chloro-2,6-dichloro-3'-methyl-biphenyl is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in both academia and industry. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of advanced materials and therapeutic agents.
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